Osmolality Differentiation: Iodixanol Iso-Osmolar (290 mOsm/kg) vs LOCM Monomers Hyperosmolar (590–844 mOsm/kg)
Iodixanol is the only commercially available iso-osmolar contrast agent, with osmolality of 290 mOsm/kg H₂O at clinical concentrations (270 and 320 mg I/mL), matching human plasma [1]. In contrast, monomeric LOCM agents at equivalent iodine concentrations (300 mg I/mL) remain hyperosmolar: iohexol 640 mOsm/kg, iopamidol 616 mOsm/kg, iopromide 590 mOsm/kg, ioversol 645 mOsm/kg [2]. Iodixanol's dimeric structure delivers an iodine-to-molecule ratio of 6:1, compared to 3:1 for monomers, enabling iso-osmolality without compromising iodine delivery [3].
| Evidence Dimension | Osmolality at clinical iodine concentration |
|---|---|
| Target Compound Data | Iodixanol: 290 mOsm/kg H₂O (at 320 mg I/mL) |
| Comparator Or Baseline | Iohexol: 640 mOsm/kg H₂O (at 300 mg I/mL); Iopamidol: 616 mOsm/kg H₂O; Iopromide: 590 mOsm/kg H₂O; Ioversol: 645 mOsm/kg H₂O; Blood/plasma: ~290 mOsm/kg H₂O |
| Quantified Difference | Iodixanol osmolality is 54.7% lower than iohexol, 52.9% lower than iopamidol, and 50.8% lower than iopromide at comparable iodine concentrations; iodixanol is iso-osmolar with blood while all LOCM monomers are hyperosmolar (2.0× to 2.2× blood osmolality) |
| Conditions | Vapor pressure osmometry at 37°C; iodine concentrations: iodixanol 320 mg I/mL, monomers 300 mg I/mL (standard clinical formulations) |
Why This Matters
Iso-osmolality minimizes osmotic stress on vascular endothelium and renal tubules, directly reducing the risk of osmotoxicity-mediated adverse events and enabling formulation with physiological electrolyte concentrations.
- [1] VISIPAQUE (iodixanol) Injection, for Intra-arterial or Intra-venous Use. DailyMed, U.S. National Library of Medicine, 2025. View Source
- [2] PMC8314764 Table 1. Chemical name, monomer or dimer, iodine content, osmolality, and viscosity of contrast media. View Source
- [3] Eivindvik K, et al. Physicochemical properties of iodixanol. Acta Radiol Suppl. 1995;399:32-37. View Source
